![molecular formula C11H13BrClNO2 B2686199 Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride CAS No. 2344677-68-3](/img/structure/B2686199.png)
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
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Description
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Transformations
Research has demonstrated various synthetic routes and chemical transformations involving compounds structurally related to Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate; hydrochloride. These studies contribute to the development of novel synthetic methodologies and the exploration of chemical reactivity:
- The Duff formylation of halo-substituted quinolines has been utilized to afford new photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], indicating a method for creating photo-responsive materials (Voloshin et al., 2008).
- Synthesis techniques involving reductive amination of Schiff's bases have been applied to produce tetrahydroisoquinolines, showcasing versatile approaches to constructing complex heterocyclic systems (Zlatoidský & Gabos, 2009).
- Derivatives of tetrahydroisoquinoline-3-carboxylic acid have been synthesized and characterized, contributing to the pool of bioactive molecules with potential therapeutic applications (Jansa, Macháček, & Bertolasi, 2006).
Biological Activities and Applications
Studies on compounds related to Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate; hydrochloride have explored their biological activities, offering insights into potential therapeutic uses:
- Investigation into bromophenols and brominated tetrahydroisoquinolines has revealed new compounds with possible bioactive properties, derived from marine sources (Ma et al., 2007).
- Isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for antineoplastic activity, highlighting the potential for developing new cancer treatments (Liu et al., 1995).
properties
IUPAC Name |
methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-9-6-8(12)3-2-7(9)4-5-13-10;/h2-3,6,10,13H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGPSNNKFCWEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)C=CC(=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride |
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